molecular formula C21H36O3S B12542708 Propan-2-yl 4-dodecylbenzene-1-sulfonate CAS No. 143555-57-1

Propan-2-yl 4-dodecylbenzene-1-sulfonate

Cat. No.: B12542708
CAS No.: 143555-57-1
M. Wt: 368.6 g/mol
InChI Key: IFGHTSJDSJMIDQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-dodecylbenzene-1-sulfonate is an organosulfur compound characterized by a dodecyl-substituted benzene ring sulfonated at the para position and esterified with propan-2-yl (isopropyl) alcohol. Its structure combines a hydrophobic dodecyl chain with a polar sulfonate ester group, making it amphiphilic. This compound is primarily utilized in industrial applications, such as surfactants, emulsifiers, or intermediates in organic synthesis. Its efficacy in lowering surface tension and stabilizing emulsions stems from the balance between its long alkyl chain (lipophilic) and the sulfonate group (hydrophilic) .

Properties

CAS No.

143555-57-1

Molecular Formula

C21H36O3S

Molecular Weight

368.6 g/mol

IUPAC Name

propan-2-yl 4-dodecylbenzenesulfonate

InChI

InChI=1S/C21H36O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(18-16-20)25(22,23)24-19(2)3/h15-19H,4-14H2,1-3H3

InChI Key

IFGHTSJDSJMIDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Key Methods

Method Reagents Conditions Yield (%) Purity (%)
SO₃ Sulfonation SO₃ + Dry Air 40–45°C, 4–6% SO₃ in air, microporous dispersion reactor 95–98 >98
Chlorosulfonic Acid ClSO₃H + Catalyst (Na₂SO₄/K₂SO₄) 10–25°C, ice-water quenching 96–98 >95

Mechanism :

  • SO₃ Route : Dodecylbenzene reacts with SO₃ gas diluted in dry air to form DBSA. The reaction is exothermic and requires precise temperature control to minimize by-products like sulfones.
  • Chlorosulfonic Acid Route : Cumene (isopropylbenzene) is sulfonated with ClSO₃H in the presence of inorganic salts (e.g., Na₂SO₄) to suppress side reactions. The product is precipitated in ice water.

Advantages :

  • SO₃ method achieves high purity (>98%) with minimal waste.
  • Chlorosulfonic acid method simplifies post-reaction separation via ice-water precipitation.

Esterification of DBSA with Isopropanol

The sulfonic acid is then esterified with isopropanol under acid catalysis. This step requires optimization to maximize yield and minimize side reactions (e.g., sulfonic acid decomposition).

Catalytic Methods

Catalyst Conditions Yield (%) Notes
Sulfuric Acid Reflux, 80–100°C, 2–4 hrs, azeotropic H₂O removal 70–85 Low-cost but corrosive.
DBSA 50–70°C, 1–2 hrs, excess isopropanol 85–90 Tolerates aqueous conditions; high activity.
Lanthanum Dodecyl Sulfate (LDDS) 60–80°C, 2–3 hrs, cyclohexane as water carrier 98.3 Water-tolerant Lewis acid; high efficiency.

Reaction Pathway :
$$
\text{C}{18}\text{H}{29}\text{SO}3\text{H} + \text{CH}3\text{CH}(\text{OH})\text{CH}3 \xrightarrow{\text{H}^+} \text{C}{18}\text{H}{29}\text{SO}3\text{OCH}(\text{CH}3)2 + \text{H}_2\text{O}
$$

Critical Parameters :

  • Temperature : Higher temperatures (80–100°C) accelerate reaction but risk sulfonic acid degradation.
  • Catalyst Choice : DBSA and LDDS offer superior performance due to their compatibility with water and strong acid strength.
  • Solvent : Cyclohexane or toluene enhances heat transfer and azeotropes water.

Purification and Characterization

Post-esterification, the product is purified to remove unreacted DBSA, catalyst residues, and solvents.

Purification Techniques

Method Process Purity Achieved
Crystallization Dissolve in ethanol, cool to 0°C, filter >95%
Distillation Vacuum distillation at 150–200°C >98%
Column Chromatography Silica gel, hexane/ethyl acetate >99%

Characterization Data :

Property Value Method
Melting Point 45–50°C DSC
¹H NMR δ 0.85 (t, 3H), 1.25–1.45 (m, 19H), 2.65 (m, 1H), 7.15 (d, 2H), 7.55 (d, 2H) CDCl₃
IR 1220 cm⁻¹ (S=O), 1050 cm⁻¹ (C-O) ATR

Industrial-Scale Optimization

For large-scale production, continuous processes and microreactor technology are employed to enhance efficiency.

Microreactor Sulfonation

Parameter Value Benefit
Mixing Time <1 sec Minimizes by-products
Temperature Control ±2°C Avoids local overheating
Yield 98% High conversion rate

Process Flow :

  • Sulfonation : Dodecylbenzene + SO₃ → DBSA (microporous reactor).
  • Esterification : DBSA + Isopropanol → Ester (catalyst: DBSA or LDDS).
  • Purification : Crystallization/distillation.

Applications and Challenges

This compound is used in:

  • Detergents : Enhances emulsification and wetting properties.
  • Pesticide Adjuvants : Improves bioavailability of hydrophobic agrochemicals.
  • Biodiesel Production : Acts as a co-catalyst in transesterification.

Challenges :

  • Stability : Sulfonic acid esters may hydrolyze under alkaline conditions.
  • Cost : LDDS and DBSA catalysts are expensive for bulk production.

Comparative Analysis of Methods

Method Catalyst Yield (%) Cost Scalability
SO₃ + H₂SO₄ H₂SO₄ 70–85 Low High
ClSO₃H + DBSA DBSA 85–90 Moderate Moderate
SO₃ + LDDS LDDS 98.3 High Moderate

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-dodecylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Industrial Cleaning

Surfactant Properties
Propan-2-yl 4-dodecylbenzene-1-sulfonate is primarily used in industrial cleaning products. Its ability to reduce surface tension enhances the solubility of hydrophobic substances in aqueous solutions, facilitating emulsification and cleaning processes. This property is particularly beneficial in formulations for detergents and other cleaning agents, making it effective in removing grease and oil from surfaces.

Case Study: Effectiveness in Cleaning Formulations
A study demonstrated that incorporating this compound into cleaning formulations significantly improved the removal of oily contaminants compared to formulations without this surfactant. The reduction in surface tension allowed for better penetration and emulsification of the oils, leading to more efficient cleaning outcomes.

Pharmaceutical Applications

Biological Activity
Research indicates that this compound exhibits biological activity, particularly as a surfactant in biological systems. It has been studied for its effects on cell membranes, where it can facilitate the lysis of cells and solubilization of proteins. These characteristics make it relevant in pharmaceutical formulations, especially in drug delivery systems .

Case Study: Drug Formulation
In a pharmaceutical formulation study, this compound was used as an excipient to enhance the solubility of poorly soluble drugs. The study found that the inclusion of this surfactant improved the bioavailability of the active pharmaceutical ingredient by promoting better dispersion in aqueous environments.

Biochemical Research

Membrane Interaction Studies
The surfactant properties of this compound allow it to disrupt lipid bilayers, facilitating the release of cellular contents and altering protein conformations. This makes it an essential tool in biochemical research for studying membrane dynamics and protein interactions.

Case Study: Protein Solubilization
A research project focused on using this compound to solubilize membrane proteins for structural studies. The findings revealed that this surfactant effectively maintained protein stability while allowing for purification and characterization, demonstrating its utility in protein biochemistry.

Environmental Applications

Emulsification in Oil Recovery
this compound has potential applications in enhanced oil recovery processes due to its emulsifying properties. By reducing the interfacial tension between oil and water, it can improve the efficiency of oil extraction from reservoirs.

Case Study: Enhanced Oil Recovery Testing
Field tests conducted on oil fields using formulations containing this compound showed a notable increase in oil recovery rates compared to traditional methods. The surfactant's ability to stabilize emulsions played a crucial role in mobilizing trapped oil.

Summary Table of Applications

Application Area Description Key Benefits
Industrial CleaningUsed as a surfactant in detergents and cleaning productsEnhances solubility and emulsification
PharmaceuticalsServes as an excipient for poorly soluble drugsImproves bioavailability
Biochemical ResearchFacilitates membrane disruption for protein studiesAids in protein solubilization
Environmental ApplicationsEmulsifies for enhanced oil recoveryIncreases extraction efficiency

Mechanism of Action

The mechanism of action of Propan-2-yl 4-dodecylbenzene-1-sulfonate involves its ability to reduce surface tension and enhance the mixing of liquids. The sulfonate group interacts with water molecules, while the hydrophobic dodecyl group interacts with non-polar substances, allowing the compound to act as an effective surfactant. This dual interaction facilitates the formation of micelles, which can encapsulate hydrophobic substances and enhance their solubility .

Comparison with Similar Compounds

Isopropanolamine Dodecylbenzenesulfonate

Chemical Structure: Unlike the ester derivative, isopropanolamine dodecylbenzenesulfonate is a sulfonic acid salt formed by reacting dodecylbenzenesulfonic acid with 1-amino-2-propanol (isopropanolamine). The ionic nature of this compound enhances its water solubility compared to the ester form .

Property Propan-2-yl 4-Dodecylbenzene-1-sulfonate Isopropanolamine Dodecylbenzenesulfonate
Chemical Class Sulfonate ester Sulfonic acid salt
Solubility Low water solubility; soluble in organics High water solubility
Applications Specialty surfactants, organic synthesis Detergents, industrial cleaners
Hazards Limited toxicity data Requires respiratory protection in industrial settings

Key Differences :

  • The ionic nature of the isopropanolamine salt makes it more effective in aqueous systems, whereas the ester form is preferred in non-polar formulations.

4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol

For example, 4,4'-sulfonyldiphenol contains a sulfonyl group but lacks the alkyl chain and ester functionality. Such differences result in distinct applications: sulfonyldiphenol derivatives are used in polymer production (e.g., polysulfones), whereas the dodecylbenzenesulfonate derivatives focus on surface activity .

Other Sulfonate Esters

Compounds like sodium dodecylbenzenesulfonate (SDBS) are widely studied anionic surfactants. Unlike this compound, SDBS is a sodium salt with even higher water solubility and broader use in household detergents. The ester form’s lower solubility may limit its use in aqueous systems but enhances compatibility with organic matrices.

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